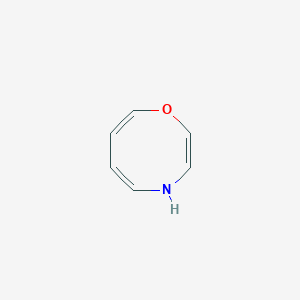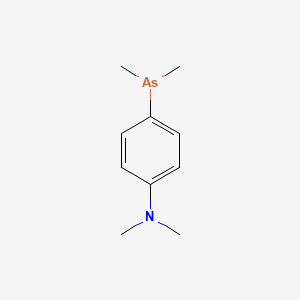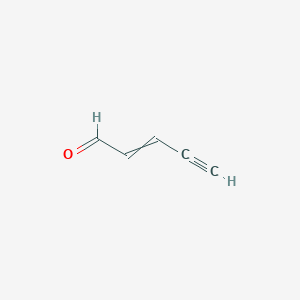
Pent-2-en-4-ynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pent-2-en-4-ynal: is an organic compound with the molecular formula C5H4O . It is characterized by the presence of both an aldehyde group and a triple bond within its structure. This compound is known for its unique reactivity due to the conjugation of the double and triple bonds with the aldehyde group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Alkyne Addition: One common method for synthesizing Pent-2-en-4-ynal involves the addition of an alkyne to an aldehyde. This reaction typically requires a catalyst such as a transition metal complex to facilitate the addition.
Dehydration of Alcohols: Another method involves the dehydration of alcohols to form the alkyne, followed by oxidation to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound often involves the use of high-yield catalytic processes to ensure efficiency and scalability. For example, the use of palladium-catalyzed coupling reactions can be employed to produce this compound in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Pent-2-en-4-ynal can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reducing agent used.
Substitution: The compound can participate in substitution reactions, particularly at the aldehyde group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metal complexes.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted aldehydes and other derivatives
Applications De Recherche Scientifique
Chemistry: Pent-2-en-4-ynal is used as an intermediate in organic synthesis, particularly in the formation of complex molecules with conjugated systems.
Biology and Medicine: Research has explored the potential of this compound in the development of pharmaceuticals, particularly due to its reactivity and ability to form various bioactive compounds.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials that require specific structural properties .
Mécanisme D'action
The mechanism of action of Pent-2-en-4-ynal involves its ability to participate in various chemical reactions due to the presence of the aldehyde group and the conjugated double and triple bonds. These functional groups allow the compound to interact with various molecular targets, facilitating reactions such as nucleophilic addition and electrophilic substitution .
Comparaison Avec Des Composés Similaires
But-2-en-4-ynal: Similar structure but with one less carbon atom.
Hex-2-en-4-ynal: Similar structure but with one more carbon atom.
Pent-2-en-3-ynal: Similar structure but with the triple bond at a different position.
Uniqueness: Pent-2-en-4-ynal is unique due to its specific arrangement of the aldehyde group and the conjugated double and triple bonds, which confer distinct reactivity and properties compared to its analogs .
Propriétés
IUPAC Name |
pent-2-en-4-ynal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O/c1-2-3-4-5-6/h1,3-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRPWKJWAMRZSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC=CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90708725 |
Source


|
| Record name | Pent-2-en-4-ynal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90708725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34501-85-4 |
Source


|
| Record name | Pent-2-en-4-ynal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90708725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
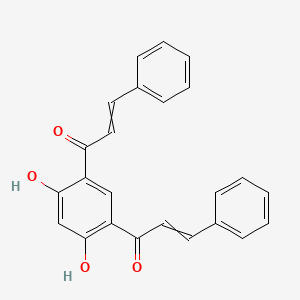
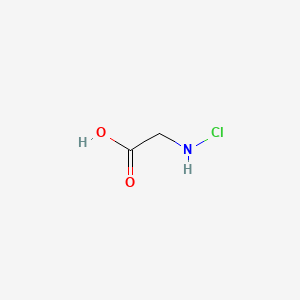
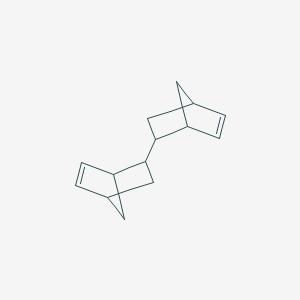
![7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14680343.png)
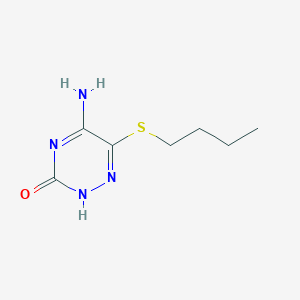
![N-[4-(cycloheptylmethyl)cyclohexyl]acetamide](/img/structure/B14680353.png)

![5-[(2-hydroxyethyl)amino]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14680368.png)

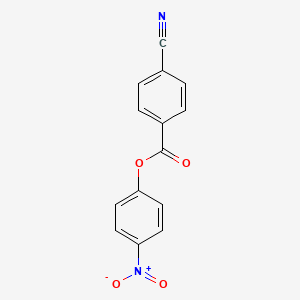
![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester](/img/structure/B14680389.png)
![5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14680401.png)
